![molecular formula C13H12F5NO2 B5304274 2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as PFB-TTEB and is a highly fluorinated amide that has been synthesized using specific techniques.
作用機序
The mechanism of action of PFB-TTEB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, PFB-TTEB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PFB-TTEB are still being studied, but some research has suggested that this compound may have potential therapeutic effects in certain conditions. For example, PFB-TTEB has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its inhibition of acetylcholinesterase. Additionally, PFB-TTEB has been investigated for its potential use as a treatment for certain types of cancer, due to its ability to inhibit the activity of certain enzymes involved in tumor growth.
実験室実験の利点と制限
One advantage of using PFB-TTEB in lab experiments is its high thermal stability, which allows it to be used in high-temperature reactions without decomposing. Additionally, PFB-TTEB is highly soluble in various solvents, which makes it easy to work with in the lab. However, one limitation of using PFB-TTEB is its high cost, which may make it less accessible for some researchers.
将来の方向性
There are several potential future directions for research on PFB-TTEB. One area of interest is the development of new drugs based on the structure of PFB-TTEB, which may have improved therapeutic efficacy and fewer side effects than existing drugs. Additionally, further research is needed to fully understand the mechanism of action of PFB-TTEB and its potential applications in various fields. Finally, there is potential for the development of new analytical methods based on the use of PFB-TTEB as a derivatizing agent, which may improve the sensitivity and selectivity of various analytical techniques.
合成法
The synthesis of PFB-TTEB involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with 1,4-butanediamine in the presence of a catalyst. This reaction leads to the formation of a diamide intermediate, which is subsequently reacted with tetrahydro-2-furanyl bromide to produce the final product, PFB-TTEB.
科学的研究の応用
PFB-TTEB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PFB-TTEB has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In materials science, PFB-TTEB has been studied for its unique physical and chemical properties, such as its high thermal stability and solubility in various solvents. In analytical chemistry, PFB-TTEB has been used as a derivatizing agent for the analysis of various compounds.
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2/c1-5(6-3-2-4-21-6)19-13(20)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,2-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNCKOCBBURPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

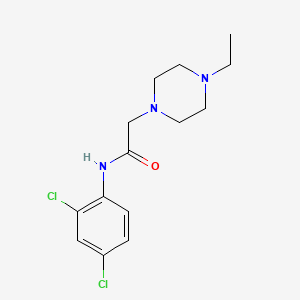
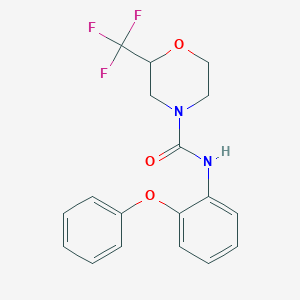
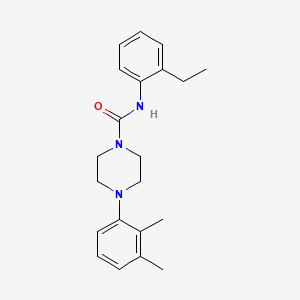
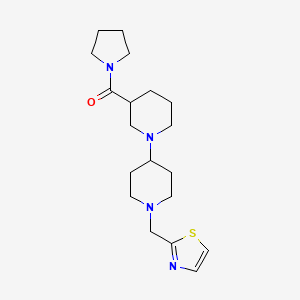
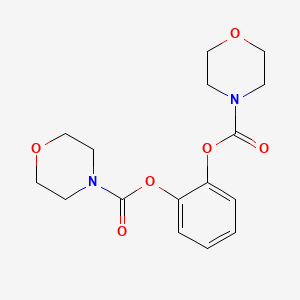
![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
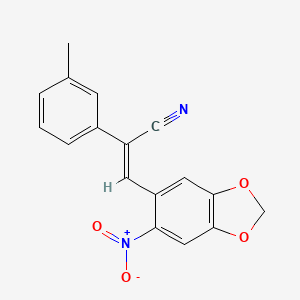

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)